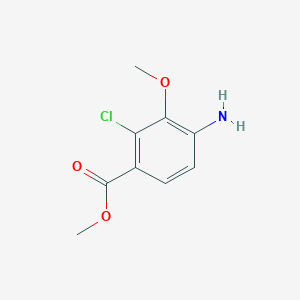
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride
Übersicht
Beschreibung
“3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol” is a heterocyclic compound with the empirical formula C8H14N2O and a molecular weight of 154.21 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol” can be represented by the SMILES string “OCCCC1=CN(CC)N=C1” and the InChI string "1S/C8H14N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h6-7,11H,2-5H2,1H3" .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol” include its solid form and its combustibility .Wissenschaftliche Forschungsanwendungen
Cytoprotective and Anti-ulcer Activity
One significant application of compounds structurally related to 3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride involves cytoprotection and anti-ulcer activity. A study demonstrated that compounds like 4,6-bis(1H-pyrazol-1-yl)pyrimidine exhibited potent inhibitory effects on HCI.ethanol-induced gastric lesions in rats, indicating a potential application in the treatment of gastric mucosal ulcers due to its cytoprotective effects and low acute toxicity (Ikeda et al., 1997).
Antiulcer Properties
In the realm of antiulcer medications, derivatives of indeno[1,2-d]thiazole, which have structural similarities with 3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride, have shown promise. Specifically, 8H-indeno[1,2-d]thiazoles with various N-substituted amino groups exhibited notable anti-ulcerous activity, particularly the alkylamino derivatives which were more potent than arylamino derivatives in inhibiting ethanol-induced gastric ulcers (Inoue et al., 1994).
Modulation of Acetylcholine Release
Another area of interest is the impact of structurally similar compounds on neurotransmitter release, such as acetylcholine in the brain. Research has highlighted that cannabinoids like WIN 55,212-2 and CP 55,940 inhibited acetylcholine release in the rat hippocampus, a mechanism that could potentially be explored for substances like 3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride for neurological applications (Gessa et al., 1997).
CRF1 Receptor Antagonism
Further, compounds like 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine have been studied for their potential as corticotropin-releasing factor receptor 1 (CRF1) antagonists, demonstrating efficacy in animal models of alcoholism. This suggests potential therapeutic applications in the treatment of addiction or stress-related disorders (Gehlert et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1,4-thiazinane 1-oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS.ClH/c1-2-12-6-8(5-11-12)9-7-14(13)4-3-10-9;/h5-6,9-10H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHINXUBHIPTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CS(=O)CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433399.png)
![1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1433403.png)
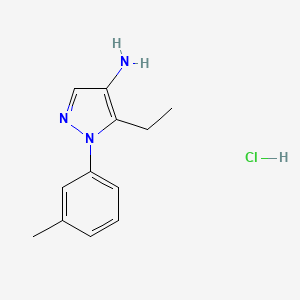
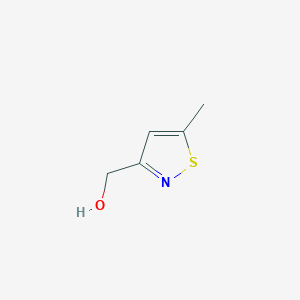


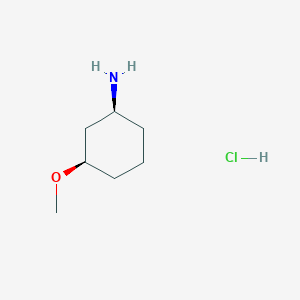

![{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B1433414.png)
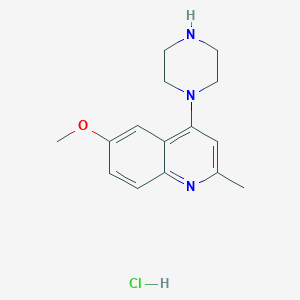


![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1433420.png)
